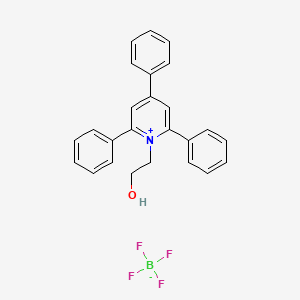

N-(2-hydroxyethyl)-2,4,6-triphenylpyridinium tetrafluoroborate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-hydroxyethyl)-2,4,6-triphenylpyridinium tetrafluoroborate, also known as HTB, is a cationic dye that has been extensively studied for its potential applications in scientific research. HTB is a highly water-soluble dye that is commonly used as a fluorescent probe for biomolecules, such as proteins, nucleic acids, and lipids.

Applications De Recherche Scientifique

Synthesis and Transformation

Synthesis of Primary Alkyl and Benzyl Fluorides : N-substituted 2,4,6-triphenylpyridinium fluorides, unlike tetrafluoroborates, thermolyse to yield primary alkyl and benzyl fluorides, demonstrating a method to obtain these compounds from primary amines (Katritzky, Chermprapai, & Patel, 1981).

Stereoselective Transformation of Amines : Chiral 2,4,6-triphenylpyridinium tetrafluoroborates are utilized in the nucleophilic substitution of homochiral amines, showing over 99% inversion of configuration in alcohol products and 96-98% inversion in azide products (Said & Fiksdahl, 2001).

Generation of Arylnitrenium Ions : The thermolysis of N-acetyl-N-aryl amino derivatives of 2,4,6-triphenylpyridinium tetrafluoroborate provides a new source for generating arylnitrenium ions, useful for various synthetic applications (Abramovitch et al., 1988).

Photocatalytic Applications

Flash Photolysis Studies : Studies on 2,4,6-triphenylpyrylium tetrafluoroborate in hydroxylic mediums have shown evidence of oxoniabenzvalene intermediate formations, highlighting its potential in photolysis applications (Sivakumar, Parimala, & Ramamurthy, 1996).

Photosensitized Diels-Alder Reactions : N-aryl imines irradiated with 2,4,6-triphenylpyrylium tetrafluoroborate produce tetrahydroquinoline derivatives, demonstrating its use as a catalyst in photosensitized reactions (Zhang, Jia, Yang, & Liu, 2002).

Orientations Futures

: Vijaya Kumar Baksam, Nimmakayala Saritha, Subba Rao Devineni, Mohit Jain, Prashanth Kumar, Sanjeev Shandilya & Pramod Kumar. “A Critical N-Nitrosamine Impurity of Anticoagulant Drug, Rivaroxaban: Synthesis, Characterization, Development of LC–MS/MS Method for Nanogram Level Quantification.” Chromatographia, Volume 85, pages 73–82 (2022). Link

: NIST/TRC Web Thermo Tables (WTT). “1-(2-hydroxyethyl)-3-methylimidazolium tetrafluoroborate.” Link

: “Measurement and Thermodynamic Modeling for CO2 Solubility in the N-(2-Hydroxyethyl) Piperazine (HEPZ) + Water System.” Frontiers in Energy Research, 2021. Link

Propriétés

IUPAC Name |

2-(2,4,6-triphenylpyridin-1-ium-1-yl)ethanol;tetrafluoroborate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22NO.BF4/c27-17-16-26-24(21-12-6-2-7-13-21)18-23(20-10-4-1-5-11-20)19-25(26)22-14-8-3-9-15-22;2-1(3,4)5/h1-15,18-19,27H,16-17H2;/q+1;-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEOPNSIFGMFMFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)CCO)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22BF4NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-methoxyphenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2573759.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-chloro-2-methylphenyl)oxalamide](/img/structure/B2573760.png)

![methyl 3-{[(1E)-(5-bromo-2-hydroxyphenyl)methylene]amino}benzoate](/img/structure/B2573767.png)

![4-[2-(Phenylsulfanyl)ethyl]morpholine](/img/structure/B2573769.png)

![N-{4-[(2-bromo-3-oxo-1-cyclohexenyl)amino]phenyl}acetamide](/img/structure/B2573773.png)

![4-(3-fluorophenyl)-1-methyl-6-(prop-2-en-1-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2573777.png)